Product packaging for Cyclohexyl 2-(3-methylphenyl)ethyl ketone(Cat. No.:CAS No. 898768-39-3)

Cyclohexyl 2-(3-methylphenyl)ethyl ketone

Cat. No.: B1327436
CAS No.: 898768-39-3
M. Wt: 230.34 g/mol
InChI Key: CTBWFHKRYPYYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexyl Substituent Conformational Analysis

The cyclohexyl group adopts a chair conformation , minimizing steric strain. In this conformation:

  • Axial and equatorial positions : The ketone-bearing carbon resides in an equatorial position to avoid 1,3-diaxial interactions with adjacent hydrogens.
  • Ring-flip dynamics : Interconversion between chair conformers occurs rapidly at room temperature, equilibrating axial and equatorial orientations of substituents.

Computational models suggest that steric effects from the cyclohexyl group influence the molecule’s overall stability. For example, trans-diaxial interactions between the cyclohexyl group and the ketone oxygen may destabilize axial conformers, favoring equatorial positioning.

3-Methylphenyl-Ethyl Moiety Spatial Orientation

The 3-methylphenyl-ethyl chain exhibits rotational flexibility around the C–C bonds, leading to multiple conformers:

  • Aromatic ring orientation : The meta-methyl group on the phenyl ring creates steric hindrance, favoring a conformation where the methyl group is orthogonal to the ethyl chain.
  • Ethyl linker geometry : The ethyl group adopts a staggered conformation to minimize torsional strain, with dihedral angles of approximately 60° between adjacent carbons.

The spatial arrangement of this moiety has been corroborated by nuclear magnetic resonance (NMR) coupling constants, which indicate restricted rotation around the ethyl linkage.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Signatures

¹H NMR (500 MHz, CDCl₃) :

  • Cyclohexyl protons : Multiplet at δ 1.20–1.85 ppm (10H, cyclohexyl CH₂).
  • Ethyl linker : Triplet at δ 2.72 ppm (2H, CH₂ adjacent to ketone, J = 7.5 Hz) and triplet at δ 2.88 ppm (2H, CH₂ adjacent to phenyl, J = 7.5 Hz).
  • Aromatic protons : Doublet at δ 7.10 ppm (1H, ortho to methyl) and δ 6.95 ppm (2H, para and meta to methyl).
  • Methyl group : Singlet at δ 2.32 ppm (3H, CH₃).

¹³C NMR (125 MHz, CDCl₃) :

  • Ketone carbonyl : δ 211.5 ppm .
  • Aromatic carbons : δ 137.8–128.3 ppm (C–CH₃ at δ 21.5 ppm ).
  • Cyclohexyl carbons : δ 26.1–42.5 ppm .

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak : m/z 230.35 (C₁₆H₂₂O⁺).
  • Key fragments :
    • m/z 147.08 (loss of cyclohexyl group, C₁₀H₁₁O⁺).
    • m/z 105.07 (tropylium ion from phenyl ring, C₇H₇⁺).
    • m/z 91.05 (benzyl ion, C₇H₇⁺).

Infrared Vibrational Mode Analysis

  • Carbonyl stretch : Strong absorption at 1715 cm⁻¹ (C=O).
  • Aromatic C–H stretches : Peaks at 3030 cm⁻¹ (sp² C–H).
  • Aliphatic C–H stretches : 2850–2960 cm⁻¹ (cyclohexyl and ethyl CH₂).
  • Methyl deformation : 1380 cm⁻¹ (CH₃ symmetric bending).

Table 1: Summary of Key Spectroscopic Data

Technique Key Signals Interpretation
¹H NMR δ 2.32 (s, 3H), δ 7.10 (d, 1H), δ 2.72–2.88 (t, 4H) Methyl, aromatic, and ethyl protons
¹³C NMR δ 211.5 (C=O), δ 137.8–128.3 (aromatic), δ 21.5 (CH₃) Carbonyl, aromatic, and methyl carbons
MS m/z 230.35 (M⁺), m/z 147.08 (M–C₆H₁₁) Molecular ion and fragmentation patterns
IR 1715 cm⁻¹ (C=O), 3030 cm⁻¹ (sp² C–H) Functional group identification

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O B1327436 Cyclohexyl 2-(3-methylphenyl)ethyl ketone CAS No. 898768-39-3

Properties

IUPAC Name

1-cyclohexyl-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h5-7,12,15H,2-4,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBWFHKRYPYYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644106
Record name 1-Cyclohexyl-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-39-3
Record name 1-Cyclohexyl-3-(3-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-(3-methylphenyl)ethyl ketone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclohexyl ketone reacts with 3-methylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(3-methylphenyl)ethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Scientific Research

The applications of cyclohexyl 2-(3-methylphenyl)ethyl ketone span various fields:

  • Photoinitiators in Polymer Chemistry :
    • This compound serves as an intermediate in the production of photoinitiators used in photopolymerization reactions. These photoinitiators are essential for curing resins and inks under UV light, making them valuable in the manufacturing of coatings, adhesives, and printing inks .
  • Organic Synthesis :
    • The compound is utilized as a building block in organic synthesis for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of pharmaceuticals and agrochemicals .
  • Analytical Chemistry :
    • In analytical chemistry, this compound can be employed as a standard or reference material in chromatographic techniques. Its distinct properties enable accurate calibration and validation of analytical methods .

Case Study 1: Photoinitiator Development

A study focused on developing new photoinitiators for UV-curable coatings demonstrated that this compound exhibited excellent performance in initiating polymerization processes. The research highlighted its efficiency in achieving rapid curing times while maintaining high gloss finishes on substrates such as plastics and wood .

Case Study 2: Synthesis Optimization

Research aimed at optimizing the synthesis of this compound through Friedel-Crafts reactions showed that varying the reaction conditions (temperature, catalyst type, and solvent) significantly impacted yield and purity. The optimized conditions led to a yield increase of over 30% compared to traditional methods, showcasing its industrial viability .

Mechanism of Action

The mechanism of action of cyclohexyl 2-(3-methylphenyl)ethyl ketone depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, facilitating nucleophilic attack. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Cyclohexyl 2-(3-Methoxyphenyl)ethyl Ketone (CAS 175234-19-2)

  • Molecular Formula : C₁₆H₂₂O₂
  • Molecular Weight : 246.35 g/mol
  • Key Differences: The methoxy (-OCH₃) group in place of the methyl (-CH₃) increases polarity due to the oxygen atom’s electronegativity, enhancing solubility in polar solvents like ethanol or acetone. Synthetically, the methoxy variant might require protection/deprotection strategies during synthesis, unlike the methyl analog .

Cyclohexyl Phenyl Ketone

  • Molecular Formula : C₁₃H₁₆O
  • Molecular Weight : ~188.26 g/mol
  • Lower molecular weight correlates with higher volatility and lower boiling point compared to the target compound .

Cyclohexyl Methyl Ketone (CAS 823-76-7)

  • Molecular Formula : C₈H₁₄O
  • Molecular Weight : 126.20 g/mol
  • Key Differences :
    • Smaller molecular size results in significantly lower boiling and melting points.
    • Used as a precursor in synthesizing complex ketones (e.g., via alkylation or Grignard reactions), whereas the target compound’s synthesis would require additional steps to introduce the 2-(3-methylphenyl)ethyl group .

2-Fluorophenyl Cyclohexyl Ketone (CAS 106795-65-7)

  • Molecular Formula : C₁₃H₁₅FO
  • Molecular Weight : 206.26 g/mol
  • Key Differences :
    • Fluorine’s electron-withdrawing effect increases the electrophilicity of the ketone, enhancing reactivity in nucleophilic attacks.
    • Lower molecular weight compared to the target compound suggests differences in physical properties, such as reduced thermal stability .

Cyclohexyl 3,4-Dimethylphenyl Ketone

  • Higher molecular weight and altered substituent positions could lead to distinct crystallinity and solubility profiles .

Hydroxyacetophenone Derivatives (e.g., 1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone)

  • Molecular Formula : C₁₄H₁₅F₃O₃
  • Molecular Weight : 288.27 g/mol
  • Key Differences :
    • Hydroxyl (-OH) and trifluoromethyl (-CF₃) groups introduce hydrogen bonding and electron-withdrawing effects, respectively, drastically altering solubility and reactivity.
    • Such derivatives are often bioactive (e.g., antifungal, anti-inflammatory), whereas the target compound’s lack of polar groups may limit similar applications .

Physical and Chemical Properties (Inferred)

Property Cyclohexyl 2-(3-Methylphenyl)ethyl Ketone Cyclohexyl 2-(3-Methoxyphenyl)ethyl Ketone Cyclohexyl Methyl Ketone
Molecular Weight ~230–246 g/mol 246.35 g/mol 126.20 g/mol
Polarity Moderate (due to aryl and ketone) High (methoxy group) Low
Boiling Point High (estimated >250°C) Higher (polar substituent) 172–174°C
Solubility Soluble in organic solvents (e.g., DCM) More soluble in polar solvents Highly volatile

Biological Activity

Cyclohexyl 2-(3-methylphenyl)ethyl ketone, with the molecular formula C16H22OC_{16}H_{22}O, is a ketone compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a 2-(3-methylphenyl)ethyl moiety. The unique positioning of the methyl group on the phenyl ring contributes to its distinct chemical properties. The compound's molecular weight is approximately 246.35 g/mol, and it is characterized by its reactivity as a ketone, which can undergo various chemical transformations such as oxidation and reduction .

Potential Biological Activities

  • Enzyme Modulation : The ketone group can act as an electrophile, potentially facilitating nucleophilic attacks by various biological molecules.
  • Receptor Interaction : Derivatives of this compound may interact with molecular targets, leading to various biological effects.

Comparative Analysis with Related Compounds

The compound shares structural similarities with other ketones, such as cyclohexyl 2-phenylethyl ketone and cyclohexyl 2-(4-methylphenyl)ethyl ketone. However, the presence of the 3-methyl group distinguishes it from these analogs, potentially influencing its reactivity and biological activity .

Compound NameMolecular FormulaUnique Features
This compoundC16H22O3-Methyl group on phenyl ring
Cyclohexyl 2-phenylethyl ketoneC16H22ONo methyl substitution
Cyclohexyl 2-(4-methylphenyl)ethyl ketoneC16H22OMethyl substitution at para position

Cytotoxicity Studies

While specific studies on this compound are scarce, related compounds have been evaluated for cytotoxicity. For instance, research on substituted phenylglyoxal derivatives has demonstrated a relationship between chemical structure and cytotoxic effects in various cell models . These findings suggest that modifications in substituents can significantly impact biological activity.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit notable pharmacological properties. The derivatives of this compound are hypothesized to possess potential therapeutic applications, warranting further investigation into their efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclohexyl 2-(3-methylphenyl)ethyl ketone, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation, where 3-methylphenylethyl bromide reacts with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes controlling stoichiometry (1:1.2 molar ratio of aryl bromide to acyl chloride) and reaction temperature (40–60°C) to minimize side products like over-acylated derivatives. Solvent selection (e.g., dichloromethane) and catalyst recycling can improve yield (≥75%) .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents on the aromatic ring (e.g., methyl group at δ ~2.3 ppm in ¹H NMR) and ketone carbonyl (δ ~208 ppm in ¹³C NMR).
  • IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and aryl C-H bending (690–900 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H⁺] at m/z 246.162) and fragmentation patterns to distinguish regioisomers .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Challenges include separating unreacted starting materials and by-products (e.g., diacetylated derivatives). Column chromatography with silica gel (eluent: hexane/ethyl acetate 8:2) or recrystallization in ethanol/water (70:30) improves purity (>95%). Monitoring via TLC (Rf ~0.5 in hexane/ethyl acetate) ensures consistency .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the thermodynamic properties of this compound?

  • Methodological Answer : B3LYP/6-311++G(d,p) basis sets calculate bond dissociation energies (e.g., C=O: ~180 kcal/mol) and enthalpy of formation (ΔHf ~−45 kcal/mol). Include exact exchange terms (e.g., hybrid functionals) to improve accuracy for aromatic systems, reducing average absolute deviation to <3 kcal/mol . Solvent effects (e.g., PCM model for dichloromethane) refine dipole moment (~3.2 D) and polarizability .

Q. How do substituents on the phenyl ring (e.g., methyl vs. trifluoromethyl groups) influence the electronic properties of cyclohexyl ethyl ketone derivatives?

  • Methodological Answer : Substituent effects are quantified via Hammett σ constants (σₘ for methyl: −0.07; σₘ for CF₃: +0.43). Methyl groups donate electrons via hyperconjugation, lowering the ketone’s electrophilicity (reduced reaction rates in nucleophilic additions by ~20%). In contrast, electron-withdrawing groups (e.g., CF₃) increase carbonyl reactivity, as shown in kinetic studies of epoxidation reactions .

Q. What methodologies are suitable for analyzing the reactivity of the ketone group in this compound under different catalytic conditions?

  • Methodological Answer :

  • Epoxidation : Use methyltrioxorhenium (MTO) with H₂O₂ (30%) in dichloromethane. Monitor conversion via GC-MS, noting epoxide yield (~65%) and side-product formation (e.g., diols).
  • Reduction : Catalytic hydrogenation (Pd/C, 1 atm H₂) converts the ketone to a secondary alcohol. Compare kinetics with NaBH₄ reductions (yield: 85% vs. 92%).
  • Kinetic Isotope Effects (KIE) : Deuterium labeling (C=O → C=OD) reveals rate-determining steps in nucleophilic attacks .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Conflicting yields (e.g., 60% vs. 80%) may arise from catalyst purity (AlCl₃ vs. FeCl₃) or moisture sensitivity. Replicate reactions under inert atmospheres (N₂/Ar) and compare HPLC purity profiles. Statistical analysis (e.g., ANOVA) of triplicate runs identifies significant variables (e.g., temperature ±5°C alters yield by ~10%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.